REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[C:8]([O:9][CH3:10])=[C:7]([O:11][CH3:12])[CH:6]=[CH:5][N:4]=1.[SH:13][C:14]1[NH:15][C:16]2[CH:22]=[C:21]([O:23][CH:24]([F:26])[F:25])[CH:20]=[CH:19][C:17]=2[N:18]=1.ClC1C=CC=C(C(OO)=[O:35])C=1>>[CH3:12][O:11][C:7]1[CH:6]=[CH:5][N:4]=[C:3]([CH2:2][S+:13]([O-:35])[C:14]2[NH:18][C:17]3[CH:19]=[CH:20][C:21]([O:23][CH:24]([F:25])[F:26])=[CH:22][C:16]=3[N:15]=2)[C:8]=1[O:9][CH3:10].[Cl:1][CH2:2][C:3]1[C:8]([O:9][CH3:10])=[C:7]([O:11][CH3:12])[CH:6]=[CH:5][N:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC1=NC=CC(=C1OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SC=1NC2=C(N1)C=CC(=C2)OC(F)F
|
Name
|
sulfide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
which was isolated
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CN=C(C1OC)C[S+](C=2NC=3C=CC(=CC3N2)OC(F)F)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=NC=CC(=C1OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |